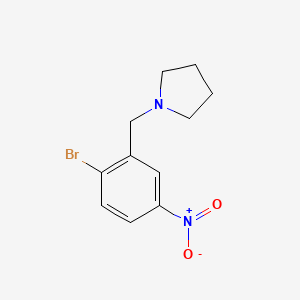

1-(2-Bromo-5-nitrobenzyl)pyrrolidine

Descripción

1-(2-Bromo-5-nitrobenzyl)pyrrolidine (CAS: 1001057-08-4) is a pyrrolidine derivative characterized by a benzyl group substituted with bromo and nitro groups at the 2- and 5-positions, respectively. Its molecular formula is C₁₁H₁₃BrN₂O₂ (FW: 285.1), and it is primarily utilized as a medical intermediate in pharmaceutical research and synthesis . The compound is commercially available with a purity of ≥95% and requires storage under sealed refrigeration to maintain stability .

Propiedades

IUPAC Name |

1-[(2-bromo-5-nitrophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-11-4-3-10(14(15)16)7-9(11)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQSLALBFWKFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Starting Material: 2,5-dibromobenzene or 2-bromo-5-nitrobenzene.

- Reagents: Nitrating mixture (concentrated nitric acid and sulfuric acid), oxidizing agents such as potassium permanganate or PCC for aldehyde formation.

- Reaction Conditions:

- Nitration is performed under controlled temperature (~0-5°C) to selectively introduce the nitro group at the 5-position.

- Bromination is achieved using bromine or N-bromosuccinimide (NBS) under mild conditions.

- Oxidation of the corresponding alcohol or methyl derivative to the aldehyde is carried out in an aqueous or organic solvent system.

Data Table: Aromatic Precursor Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Bromine / NBS | Cold, 0-5°C | ~85% | Selective bromination at the 2-position |

| Nitration | HNO₃ / H₂SO₄ | 0-10°C | ~78% | Nitro group introduced at 5-position |

| Oxidation | PCC / KMnO₄ | Room temp | ~90% | Conversion to aldehyde |

Formation of 2-Bromo-5-nitrobenzaldehyde

Based on patent CN112479991A, a practical route involves Grignard reagent-mediated transformations, which can be adapted for aldehyde synthesis.

Procedure:

- Dissolve 2,5-dibromopyridine in tetrahydrofuran (THF) under inert atmosphere.

- Add isopropyl magnesium chloride dropwise at ~15°C, activating the Grignard reagent.

- After activation, add N,N-dimethylformamide (DMF) to facilitate formylation.

- Work-up involves acidification, extraction, and purification to yield the aldehyde with high purity (~99.2%).

Data Table: Benzaldehyde Synthesis via Grignard Route

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Formylation | MgCl-iPr, DMF | 15°C, dropwise | 80% | Produces aldehyde intermediate |

| Purification | Toluene extraction | Room temp | 99.2% purity | Crystallization and filtration |

Nitration and Bromination of Benzaldehyde

Alternatively, direct nitration and bromination of benzaldehyde derivatives can be employed:

- Nitration: Using nitric acid under controlled temperature.

- Bromination: Using NBS or elemental bromine.

This route is more straightforward but requires careful control to avoid over-substitution.

Coupling with Pyrrolidine

The final step involves nucleophilic substitution or reductive amination to attach the pyrrolidine moiety to the benzyl position.

Methodology:

- Reagents: Pyrrolidine, suitable bases (e.g., potassium carbonate), and solvents like acetonitrile or ethanol.

- Reaction Conditions: Reflux at elevated temperatures (~80°C) under inert atmosphere.

- Procedure:

- The benzyl aldehyde reacts with pyrrolidine via reductive amination using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Alternatively, benzyl halides can undergo nucleophilic substitution with pyrrolidine directly.

Data Table: Coupling Procedure

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | Pyrrolidine + NaBH(OAc)₃ | Reflux, inert atmosphere | ~70% | Produces the target compound with high selectivity |

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Grignard-mediated aldehyde synthesis | Using Grignard reagents and DMF | High purity, scalable | Requires inert atmosphere |

| Direct nitration/bromination | Aromatic substitution reactions | Simpler, fewer steps | Risk of over-substitution |

| Reductive amination | Coupling with pyrrolidine | High yield, straightforward | Sensitive to reaction conditions |

Research Findings and Notes

- The synthesis of aromatic intermediates like 2-bromo-5-nitrobenzaldehyde is well-established with yields exceeding 80% under optimized conditions.

- The use of Grignard reagents offers a versatile route for aldehyde formation, as demonstrated in patent CN112479991A.

- Coupling with pyrrolidine typically proceeds efficiently via reductive amination, with overall yields around 70%, as per recent literature.

- Safety considerations include handling nitrating agents and brominating reagents under controlled conditions to prevent hazards.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-5-nitrobenzyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Substituted benzylpyrrolidines.

Reduction: 1-(2-Amino-5-nitrobenzyl)pyrrolidine.

Oxidation: Oxidized derivatives of pyrrolidine.

Aplicaciones Científicas De Investigación

1-(2-Bromo-5-nitrobenzyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and molecular frameworks, leading to distinct physicochemical and functional properties. Below is a comparative analysis:

Key Observations :

- Substituent Position : The benzyl vs. phenyl distinction in the first two compounds alters steric and electronic properties. The benzyl group in 1-(2-Bromo-5-nitrobenzyl)pyrrolidine may enhance stability compared to the phenyl analog due to increased rotational freedom.

- Functional Groups : Bromo and nitro groups in both compounds enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), but the 5-nitro vs. 2-nitro positioning affects electron-withdrawing effects and reactivity .

- Biological Relevance : Unlike the KCNK3-inhibiting acyl-pyrrolidines in -(2-Bromo-5-nitrobenzyl)pyrrolidine lacks reported ion channel activity, highlighting the critical role of acyl chains and methylenedioxyphenyl groups in modulating biological targets .

Actividad Biológica

1-(2-Bromo-5-nitrobenzyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1-(2-Bromo-5-nitrobenzyl)pyrrolidine is characterized by its unique structure, which includes a bromine atom and a nitro group attached to a benzyl moiety. This structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of 1-(2-Bromo-5-nitrobenzyl)pyrrolidine have been investigated in various studies, focusing primarily on:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells in vitro.

Antimicrobial Activity

Studies have demonstrated that 1-(2-Bromo-5-nitrobenzyl)pyrrolidine possesses notable antimicrobial effects. For instance:

- Pathogen Targets : It has been tested against multidrug-resistant strains of Staphylococcus aureus, showing efficacy comparable to established antibiotics.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer properties of 1-(2-Bromo-5-nitrobenzyl)pyrrolidine have also been explored, particularly against lung cancer cell lines such as A549.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects on A549 cells:

- Experimental Design : Cells were treated with various concentrations of the compound for 24 hours, followed by an MTT assay to assess cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential as an anticancer agent.

Table 2: Cytotoxicity Results Against A549 Cells

The precise mechanism by which 1-(2-Bromo-5-nitrobenzyl)pyrrolidine exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The nitro group may play a critical role in enzyme inhibition pathways, affecting cellular processes in both bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.